Hydroxy Nefazodone-d6 Hydrochloride

LC-MS/MS Bioanalysis Isotope Dilution

Secure regulatory-grade LC-MS/MS data with Hydroxy Nefazodone-d6 Hydrochloride. The +6 Da deuterium label guarantees chromatographic separation from endogenous hydroxynefazodone, eliminating matrix-induced bias. As the analyte-matched internal standard, it corrects differential extraction and ionization variability, enabling simultaneous nefazodone and metabolite quantification for bioequivalence and TDM. Order now to future-proof your validated method.

Molecular Formula C25H33Cl2N5O3
Molecular Weight 528.5 g/mol
Cat. No. B12417919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Nefazodone-d6 Hydrochloride
Molecular FormulaC25H33Cl2N5O3
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl
InChIInChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2;
InChIKeySOIINUSEPKIUJO-QHTXBSPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Nefazodone-d6 Hydrochloride: Deuterated Metabolite Internal Standard for Nefazodone Bioanalysis


Hydroxy Nefazodone-d6 Hydrochloride (CAS 1330260-82-6) is a stable isotope-labeled analog of hydroxynefazodone, the primary active metabolite of the atypical antidepressant nefazodone [1]. The molecule contains six deuterium atoms at the propyl linker position, resulting in a molecular mass of 528.5 Da, which is +6 Da relative to the unlabeled hydroxynefazodone . As a phenylpiperazine-class compound, it functions specifically as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of hydroxynefazodone and, by extension, nefazodone, in biological matrices [2].

Analytical Substitution Risks: Why Hydroxy Nefazodone-d6 Hydrochloride Cannot Be Replaced


Substituting Hydroxy Nefazodone-d6 Hydrochloride with unlabeled hydroxynefazodone or a non-deuterated analog for LC-MS quantification introduces uncontrolled analytical bias. The target compound's +6 Da mass shift ensures complete chromatographic and mass spectrometric separation from the endogenous analyte [1]. Using a different internal standard, such as Nefazodone-d6, while structurally related, will not co-elute with hydroxynefazodone and thus fails to correct for matrix effects specific to that metabolite [2]. Similarly, unlabeled hydroxynefazodone would interfere directly with the analyte signal, making quantification impossible. The specific deuterium labeling pattern and its resultant mass difference are not interchangeable with other commercially available labeled standards [3].

Hydroxy Nefazodone-d6 Hydrochloride: Head-to-Head Analytical Performance Data for Method Selection


Mass Shift and Isotopic Purity vs. Unlabeled Hydroxynefazodone

The target compound's deuterium labeling provides a +6 Da mass shift from the unlabeled hydroxynefazodone analyte (MW 486.0 g/mol vs. 492.0 g/mol for the labeled portion), enabling baseline MS separation. This is a key differentiator from using unlabeled hydroxynefazodone as an IS, which is analytically impossible due to signal overlap [1]. In comparison, Nefazodone-d6 provides a +6 Da shift for nefazodone but not for the hydroxynefazodone metabolite .

LC-MS/MS Bioanalysis Isotope Dilution

Analyte-Specific Matrix Effect Correction vs. Nefazodone-d6 Internal Standard

Hydroxy Nefazodone-d6 Hydrochloride is designed to co-elute with the hydroxynefazodone metabolite, thereby correcting for analyte-specific matrix effects in plasma or urine. In contrast, Nefazodone-d6, while an excellent IS for nefazodone itself, will not co-elute with hydroxynefazodone due to differences in chromatographic retention time [1]. Consequently, it cannot correct for matrix effects that specifically impact the ionization efficiency of the hydroxynefazodone metabolite [2].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Plasma Concentration Ratio: Hydroxynefazodone vs. Nefazodone in Human Pharmacokinetics

In human pharmacokinetic studies, hydroxynefazodone plasma concentrations consistently parallel nefazodone levels at approximately 33% of the parent drug concentration across a range of doses [1]. This quantitative relationship is essential for assessing total active drug exposure and cannot be captured using an internal standard that only targets the parent drug, such as Nefazodone-d6. Using Hydroxy Nefazodone-d6 Hydrochloride enables direct, accurate measurement of this clinically relevant metabolite fraction [2].

Pharmacokinetics Metabolite Exposure Therapeutic Drug Monitoring

CYP3A4-Mediated Drug-Drug Interaction Potential: Metabolite vs. Parent

Both nefazodone and its hydroxy metabolite are potent inhibitors of cytochrome P450 3A4 (CYP3A4), the enzyme responsible for their own metabolism and that of many co-administered drugs [1]. This dual inhibition contributes to the nonlinear pharmacokinetics and clinically significant drug-drug interactions observed with nefazodone [2]. Monitoring hydroxynefazodone concentrations is therefore critical in studies of CYP3A4-mediated interactions, and Hydroxy Nefazodone-d6 Hydrochloride provides the specific tool for this measurement, unlike generic deuterated standards [3].

CYP3A4 Inhibition Drug-Drug Interactions Hepatotoxicity

Key Procurement-Driven Applications for Hydroxy Nefazodone-d6 Hydrochloride


Quantitative LC-MS/MS Assay Development for Nefazodone and Hydroxynefazodone in Plasma

Hydroxy Nefazodone-d6 Hydrochloride is the optimal internal standard for developing and validating LC-MS/MS methods that simultaneously quantify nefazodone and its active hydroxynefazodone metabolite. Its use corrects for differential matrix effects and extraction recovery, ensuring method accuracy and precision for both analytes, which is a requirement for regulatory bioequivalence studies [1].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies of Nefazodone

In studies evaluating the nonlinear pharmacokinetics of nefazodone or its CYP3A4-mediated drug-drug interactions (e.g., with triazolam or alprazolam), accurate quantification of the active hydroxynefazodone metabolite is critical. Hydroxy Nefazodone-d6 Hydrochloride enables this by serving as the analyte-matched internal standard, providing data on the metabolite's contribution to overall drug exposure and interaction potential [2].

Therapeutic Drug Monitoring (TDM) and Pharmacovigilance

Given nefazodone's association with rare but severe hepatotoxicity, therapeutic drug monitoring of both parent and active metabolite may be clinically valuable. Hydroxy Nefazodone-d6 Hydrochloride facilitates the development of robust, high-throughput TDM assays for both compounds in patient plasma, ensuring reliable quantification for dose optimization and safety monitoring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Nefazodone-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.